![molecular formula C9H11F2NO B1308165 N-[4-(difluoromethoxy)benzyl]-N-methylamine CAS No. 296276-42-1](/img/structure/B1308165.png)

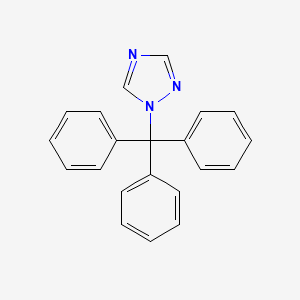

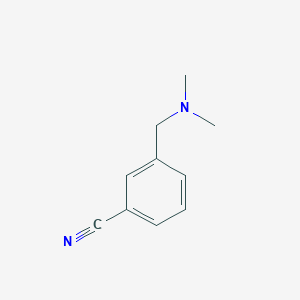

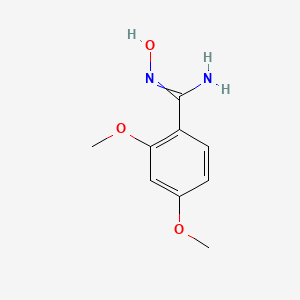

N-[4-(difluoromethoxy)benzyl]-N-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

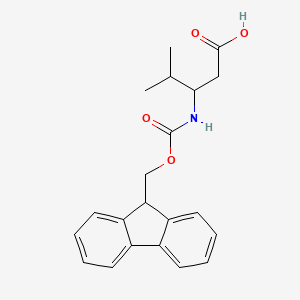

N-[4-(Difluoromethoxy)benzyl]-N-methylamine (N-DFMBA) is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 156°C and a melting point of -19°C. N-DFMBA has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties. It is used in the synthesis of drugs, as a catalyst in organic syntheses, and as a reagent in the production of polymers. In addition, N-DFMBA has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Photopolymerization Enhancement

A study introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which decomposes under UV irradiation to generate corresponding radicals. This compound shows potential for use in nitroxide-mediated photopolymerization (NMP), indicating advancements in polymer science and materials engineering (Guillaneuf et al., 2010).

Molecular Electronic Devices

Research highlighted the use of a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device, which exhibited negative differential resistance and a high on-off peak-to-valley ratio. This discovery is crucial for the development of molecular electronic devices (Chen et al., 1999).

CO2 Utilization

A perspective on the reductive functionalization of CO2 in the presence of amines highlighted the production of C1-containing molecules, such as formamide, formamidine, and methylamine derivatives. This research presents a valuable approach to utilizing CO2 for generating value-added chemicals, emphasizing sustainability and environmental chemistry (Tlili et al., 2015).

Nano-Structured Ceria Recovery

A study demonstrated the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. This process, which involves the metal responsive properties of benzoxazine dimers, provides insights into the synthesis of nanomaterials with potential applications in catalysis and materials science (Veranitisagul et al., 2011).

N-Methylation of Amines

A photocatalytic method for N-methylation of amines using methanol at room temperature was developed, showcasing a facile synthesis of N-methylamines with various functional groups. This technique offers a green chemistry approach to amine methylation, reducing the need for harsh conditions and toxic reagents (Tsarev et al., 2015).

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLPONSQVQLJSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397435 |

Source

|

| Record name | N-[4-(difluoromethoxy)benzyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296276-42-1 |

Source

|

| Record name | 4-(Difluoromethoxy)-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296276-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(difluoromethoxy)benzyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)